molecular formula C3H5F5OS B1176603 (3-Hydroxy-1-propenyl)sulfur pentafluoride CAS No. 155990-90-2

(3-Hydroxy-1-propenyl)sulfur pentafluoride

Cat. No. B1176603
CAS RN: 155990-90-2
M. Wt: 184.13
InChI Key:
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Description

(3-Hydroxy-1-propenyl)sulfur pentafluoride is a chemical compound that has been studied in various contexts due to its unique structural and chemical properties. This compound falls within the broader category of organofluorine chemistry, which is known for producing molecules with a wide range of applications due to the unique reactivity of fluorine atoms.

Synthesis Analysis

The synthesis of compounds similar to (3-Hydroxy-1-propenyl)sulfur pentafluoride often involves reactions of polyfluorinated organic compounds. For instance, Funabiki et al. (1998) describe the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums and their reactions with electrophiles, leading to fluoroalkenes similar in structure to the compound [(Funabiki et al., 1998)].

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of fluorine atoms attached to an alkene backbone. For example, Jacobs and Willner (1993) synthesized sulfur cyanide trifluoride, SF3CN, which, while not the exact compound, provides insight into the structural aspects of fluorine-containing sulfur compounds [(Jacobs & Willner, 1993)].

Chemical Reactions and Properties

Chemical reactions involving (3-Hydroxy-1-propenyl)sulfur pentafluoride likely include interactions with various electrophiles and nucleophiles due to the presence of reactive fluorine atoms. For instance, Rombach and Wagenknecht (2018) explored the activation of sulfur hexafluoride for pentafluorosulfanylation reactions, which could be relevant to understanding the reactivity of (3-Hydroxy-1-propenyl)sulfur pentafluoride [(Rombach & Wagenknecht, 2018)].

Physical Properties Analysis

The physical properties of such compounds are heavily influenced by the presence of fluorine atoms. These atoms significantly alter the compound's polarity, boiling and melting points, and other physical characteristics. For instance, Orellana et al. (2020) studied the internal rotation in propen-1-yl sulfur pentafluoride, a compound structurally similar to (3-Hydroxy-1-propenyl)sulfur pentafluoride, which could offer insights into its physical properties [(Orellana et al., 2020)].

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are largely defined by the sulfur pentafluoride group and the propenyl linkage. Research on related compounds, such as those studied by Prakash et al. (2003), can provide insights into these properties, particularly in the context of nucleophilic trifluoromethylation [(Prakash et al., 2003)].

Scientific Research Applications

  • Internal Rotation Studies : Propen-1-yl sulfur pentafluoride has been studied using high-resolution spectroscopy, revealing unusual spectral effects due to fourfold internal rotation, providing insights into molecular motion and barriers to internal rotation (Orellana et al., 2020).

  • Desulfurization of Fuels : Research into the use of ionic liquids for the desulfurization of fuels, including sulfur pentafluoride compounds, highlights their potential in reducing sulfur content in hydrocarbons, an important aspect in environmental management (Rodríguez-Cabo et al., 2014).

  • Fluorescent Probe for Bisulfite Detection : A study on a new fluorescent probe for selective detection of sulfite, using a sulfur pentafluoride-based compound, emphasizes its application in monitoring sulfur compounds in food (Wang et al., 2017).

  • Study of Fluorine-containingβ-sultones : Research on derivatives of pentafluoropropenyl hydrogen sulfate, a related compound, provides insights into their properties and potential applications (Knunyants et al., 1966).

  • Greenhouse Gas Analysis : Trifluoromethyl sulfur pentafluoride, a related compound, has been studied for its potential as a greenhouse gas, highlighting environmental implications of sulfur pentafluoride derivatives (Li et al., 2002).

  • High-Energy Compounds Synthesis : The synthesis of aliphatic sulfur pentafluoride compounds containing energetic nitro groups has been explored, indicating their potential as high-energy materials (Witucki & Frankel, 1979).

  • Atmospheric Variability Studies : Research on trifluoromethyl sulfur pentafluoride in the atmosphere, a related compound, provides insights into its use as a tracer and its atmospheric variability, important for environmental monitoring (Erboy & Smethie, 2022).

  • Photoredox Catalysis : A study demonstrates the use of sulfur hexafluoride, a related compound, in photoredox catalysis for pentafluorosulfanylation of styrenes, showing an innovative approach in organic synthesis (Rombach & Wagenknecht, 2018).

  • Selective Fluorination Processes : Research on the selective fluorination of substrates, including sulfur pentafluorides, using gas-liquid thin film microreactors, offers potential applications in chemical synthesis and manufacturing (Chambers et al., 2001).

  • Photophysics of SF5CF3 : A theoretical study on the photophysical properties of trifluoromethyl sulfur pentafluoride, a related compound, provides insights into its reactivity and stability in the atmosphere (Masiak & Sobolewski, 2005).

properties

IUPAC Name

(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F5OS/c4-10(5,6,7,8)3-1-2-9/h1,3,9H,2H2/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHHQQCFLJIKOP-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CS(F)(F)(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/S(F)(F)(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxy-1-propenyl)sulfur pentafluoride

CAS RN

155990-90-2
Record name (3-Hydroxy-1-propenyl)sulfur pentafluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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